Enzymatic Degradation Rate: DPrP vs. DBP, DEP, and DMP
In a direct head-to-head comparison using a novel carboxylesterase (BaCEs04) from Bacillus velezensis, the degradation ratio of four phthalate esters was quantified after 5 hours of treatment at 1 mM substrate concentration. Dipropyl phthalate (DPrP) exhibited a degradation ratio of 77.9%, which is substantially higher than that of diethyl phthalate (DEP, 50.5%) and dimethyl phthalate (DMP, 32.4%), but lower than that of dibutyl phthalate (DBP, 86.8%) [1]. This establishes a clear rank order of enzymatic susceptibility: DBP > DPrP > DEP > DMP under these experimental conditions.
| Evidence Dimension | Enzymatic degradation ratio |
|---|---|
| Target Compound Data | 77.9% degradation after 5 h |
| Comparator Or Baseline | DBP: 86.8%; DEP: 50.5%; DMP: 32.4% (all after 5 h, 1 mM) |
| Quantified Difference | DPrP degradation is 27.4 percentage points higher than DEP, and 45.5 percentage points higher than DMP; it is 8.9 percentage points lower than DBP. |
| Conditions | BaCEs04 carboxylesterase from Bacillus velezensis SYBC H47; 1 mM substrate; pH 7.5; 60 °C; 5 h incubation |
Why This Matters
The intermediate degradation rate of DPrP informs its environmental persistence relative to other phthalates, which is critical for users in bioremediation, waste treatment, or industries where enzymatic breakdown is a design consideration.
- [1] Characterization of a novel carboxylesterase from Bacillus velezensis SYBC H47 and its application in degradation of phthalate esters. (2021). Retrieved from https://katalog.lib.cas.cz/EdsRecord/edsair,edsair.doi.dedup.....d4172d123a4b28d95cd9c702c62392b3?sid=46677494 View Source
